molecular formula C25H23FN4O3 B11275314 9-(4-ethoxyphenyl)-N-(4-fluorophenyl)-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide

9-(4-ethoxyphenyl)-N-(4-fluorophenyl)-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide

Cat. No.: B11275314
M. Wt: 446.5 g/mol
InChI Key: ILGBQPVHCYCHGG-UHFFFAOYSA-N
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Description

9-(4-ETHOXYPHENYL)-N-(4-FLUOROPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE is a complex organic compound belonging to the quinazoline family This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a fluorophenyl group, and a pyrazoloquinazoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-ETHOXYPHENYL)-N-(4-FLUOROPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 4-ethoxyphenyl and 4-fluorophenyl derivatives with appropriate reagents to form the pyrazoloquinazoline core. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency .

Chemical Reactions Analysis

Types of Reactions

9-(4-ETHOXYPHENYL)-N-(4-FLUOROPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of analogs with different properties .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials .

Biology

Biologically, 9-(4-ETHOXYPHENYL)-N-(4-FLUOROPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE has shown potential as an inhibitor of specific enzymes and receptors. This makes it a candidate for drug development and therapeutic applications .

Medicine

In medicine, the compound is being investigated for its anticancer properties. Studies have shown that it can inhibit the growth of certain cancer cells by targeting specific molecular pathways .

Industry

Industrially, this compound is used in the development of advanced materials and as

Properties

Molecular Formula

C25H23FN4O3

Molecular Weight

446.5 g/mol

IUPAC Name

9-(4-ethoxyphenyl)-N-(4-fluorophenyl)-8-oxo-5,6,7,9-tetrahydro-4H-pyrazolo[5,1-b]quinazoline-3-carboxamide

InChI

InChI=1S/C25H23FN4O3/c1-2-33-18-12-6-15(7-13-18)23-22-20(4-3-5-21(22)31)29-24-19(14-27-30(23)24)25(32)28-17-10-8-16(26)9-11-17/h6-14,23,29H,2-5H2,1H3,(H,28,32)

InChI Key

ILGBQPVHCYCHGG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2C3=C(CCCC3=O)NC4=C(C=NN24)C(=O)NC5=CC=C(C=C5)F

Origin of Product

United States

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